N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide
Description
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Properties
CAS No. |
889768-68-7 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide |
InChI |
InChI=1S/C14H13N3OS/c1-2-11(18)15-13-12(10-6-4-3-5-7-10)16-14-17(13)8-9-19-14/h3-9H,2H2,1H3,(H,15,18) |
InChI Key |
GETQQXFQLZEIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide typically involves the reaction of 2-aminothiazole with various substituted benzaldehydes to form the imidazo[2,1-b][1,3]thiazole core . This core is then further functionalized to introduce the propanamide group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities:
2.1 Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole, including N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that such compounds can inhibit cell proliferation in HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values in the micromolar range .
2.2 Antibacterial Properties
The compound has also been evaluated for its antibacterial potential. It has shown effectiveness against multidrug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections .
2.3 Anti-inflammatory Effects
Imidazo[2,1-b][1,3]thiazole derivatives have been reported to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and have been investigated for their ability to reduce inflammation in various models .
Anticancer Efficacy Study
A comprehensive study evaluated the anticancer efficacy of this compound against several human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM. Notably, it was effective in inducing apoptosis in cancer cells through the activation of intrinsic pathways .
Antibacterial Activity Assessment
In another study focused on antibacterial activity, this compound was tested against a panel of bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with MIC values indicating strong potential as a therapeutic agent against resistant pathogens .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, leading to DNA damage and cell death . The compound also interacts with various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: This compound also exhibits cytotoxic activity against cancer cell lines but has different substituents that may affect its potency and selectivity.
2-(4-methylphenyl)-3-((6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-acetamido)-4-thiazolidinone: Known for its antifungal activity, this compound has a different core structure that influences its biological activity.
This compound stands out due to its unique combination of pharmacological properties and its potential as a versatile scaffold for drug development.
Biological Activity
N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a thiazole ring fused with an imidazole moiety, which is known for contributing to various biological activities. The empirical formula is , with a molecular weight of 256.33 g/mol.
Research indicates that compounds containing the imidazo[2,1-b]thiazole structure exhibit potent anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, a series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating IC50 values that suggest significant antiproliferative activity.
Data Table: Cytotoxicity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 9 | HeLa | 1.98 ± 1.22 | |
| 10 | Jurkat | 1.61 ± 1.92 | |
| 13 | A-431 | <10 | |
| 5 | MIA PaCa-2 | 7.3 ± 0.7 |
Anticonvulsant Activity
This compound has been studied for its anticonvulsant potential. In a recent study, a related compound demonstrated broad-spectrum anticonvulsant effects across several animal models of epilepsy.
Case Study: Anticonvulsant Efficacy
In tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, the compound exhibited significant protective effects against seizures:
- MES Test : The compound provided complete protection at specific dosages.
- PTZ Test : Showed effective seizure control with a favorable safety profile.
Antimicrobial Activity
The thiazole moiety in this compound has been linked to antimicrobial properties as well. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains.
Data Table: Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
